molecular formula C20H24N6O3S B5053111 3-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

3-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B5053111
M. Wt: 428.5 g/mol
InChI Key: NDFUXBGYEQDONG-UHFFFAOYSA-N
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Description

3-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a combination of piperazine, pyrazole, and pyridazine moieties

Mechanism of Action

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a pyrazoline derivative, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Future Directions

Pyrazoline derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium cyanoborohydride, methanol, and aromatic aldehydes .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is unique due to its combination of piperazine, pyrazole, and pyridazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3S/c1-15-16(2)18(6-5-17(15)29-3)30(27,28)25-13-11-24(12-14-25)19-7-8-20(23-22-19)26-10-4-9-21-26/h4-10H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFUXBGYEQDONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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